3-(Dimethylallyl)indole

描述

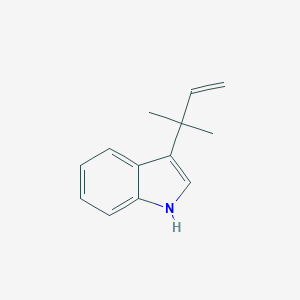

3-(Dimethylallyl)indole: is an organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylallyl)indole can be achieved through various methods. One common approach involves the Fischer indole synthesis , where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials would include phenylhydrazine and a suitable precursor for the 2-methylbut-3-en-2-yl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of flow microreactor systems . These systems offer enhanced control over reaction parameters, leading to higher yields and improved efficiency compared to traditional batch processes .

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form various oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The indole ring can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents such as halogens (e.g., bromine) or alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkyl halides, Lewis acids as catalysts.

Major Products:

Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

Reduction: Reduced forms like alcohols or amines.

Substitution: Substituted indoles with various functional groups.

科学研究应用

Chemistry: 3-(Dimethylallyl)indole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study the interactions of indole derivatives with biological systems. It may serve as a model compound for investigating the behavior of indole-based natural products.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a scaffold for the development of new pharmaceuticals. Indole derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.

作用机制

The mechanism of action of 3-(Dimethylallyl)indole involves its interaction with specific molecular targets and pathways. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function. Additionally, the compound may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways .

相似化合物的比较

3-(Dimethylallyl)indole: shares structural similarities with other indole derivatives, such as 1-(3-methylbut-2-en-1-yl)-1H-indole and 4-methoxy-9-(2-methylbut-3-en-2-yl)-7H-furo[3,2-g]chromen-7-one

Uniqueness: The presence of the 2-methylbut-3-en-2-yl group at the third position of the indole ring distinguishes this compound from other indole derivatives

生物活性

3-(Dimethylallyl)indole is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the prenylation of indole derivatives. Recent studies have demonstrated efficient methodologies for achieving this transformation:

- Photoredox-Catalyzed Reactions : A notable method involves a photoredox-catalyzed diastereoselective dearomative prenylation, which allows for the incorporation of dimethylallyl groups into indoles under mild conditions with high selectivity .

- Substrate Compatibility : The reactions have shown excellent functional compatibility, yielding various substituted indoles with good yields (46–73%) and high diastereoselectivity (>20:1 d.r.) .

Biological Properties

This compound exhibits several biological activities, particularly in anticancer and antiviral research. Below are some key findings:

Anticancer Activity

- Mechanism of Action : Indole derivatives, including this compound, have been studied for their ability to inhibit cell proliferation and induce apoptosis in cancer cells. They act through various mechanisms, such as:

- Case Studies :

- In vitro assays indicated that certain indole derivatives can suppress the growth of A-549 lung cancer cells by inhibiting the MCT1 transporter, which is crucial for maintaining cellular viability under stress conditions .

- Other studies have highlighted the potential of these compounds to inhibit specific E3 ubiquitin ligases involved in cancer progression .

Antiviral Activity

Research has also explored the antiviral potential of indoles. Recent reviews emphasize their role as promising scaffolds for developing antiviral agents due to their ability to interfere with viral replication processes .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of MCT1; apoptosis induction | |

| Antiviral | Interference with viral replication | |

| Enzyme Inhibition | Targeting E3 ubiquitin ligases |

Research Findings

A comprehensive review highlighted various indole derivatives' structural modifications and their corresponding biological activities. The following points summarize critical insights:

- Indole as a Privileged Scaffold : Indoles are recognized as privileged structures in drug discovery due to their diverse biological profiles, including anticancer and antiviral activities .

- Potential Therapeutic Applications : The unique properties of this compound suggest its potential use in developing new therapeutic agents targeting cancer and viral infections.

属性

IUPAC Name |

3-(2-methylbut-3-en-2-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-4-13(2,3)11-9-14-12-8-6-5-7-10(11)12/h4-9,14H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMYRLDYKNELFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938982 | |

| Record name | 3-(2-Methylbut-3-en-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17771-42-5 | |

| Record name | 3-(Dimethylallyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017771425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Methylbut-3-en-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。